Lysergol (CAS 602-85-7) is a clavine-type ergot alkaloid characterized by a rigid ergoline skeleton featuring a beta-hydroxymethyl substituent at the C-8 position . In industrial chemical procurement and pharmaceutical development, it is primarily valued as a highly efficient, direct-acting precursor for semi-synthetic ergoloid vasodilators (such as nicergoline) and as a potent natural bioenhancer [1]. Unlike strictly regulated hallucinogenic ergot derivatives, Lysergol is non-hallucinogenic and is prioritized for its structural readiness in esterification reactions, as well as its validated ability to inhibit P-glycoprotein (P-gp) efflux pumps, thereby amplifying the bioavailability of co-administered active pharmaceutical ingredients (APIs) [2].
Attempting to substitute Lysergol with closely related ergot alkaloids—such as Lysergic Acid—introduces critical inefficiencies in industrial synthesis. While Lysergic Acid is a ubiquitous ergoline precursor, it lacks the pre-formed C-8 hydroxymethyl group (necessitating an additional reduction step) and is highly prone to yield-destroying C-8 epimerization into isolysergic acid during downstream processing [1]. Furthermore, in formulation applications, substituting Lysergol with generic bioenhancers like Piperine can fail to achieve the specific P-glycoprotein (P-gp) efflux inhibition profile required for certain antimicrobial or botanical APIs, leading to unpredictable pharmacokinetics and sub-optimal target tissue absorption [2].
In the industrial synthesis of nicergoline, Lysergol offers a distinct structural advantage over the traditional precursor, Lysergic Acid. Because Lysergol already possesses a C-8 hydroxymethyl group, it bypasses the need for carboxylic acid reduction [1]. Furthermore, unlike lysergic acid, Lysergol does not undergo spontaneous isomerization at the C-8 position during processing. When subjected to photomethoxylation in methanol-sulfuric acid, Lysergol yields the critical intermediate 10α-methoxy-lumilysergol with >90% stereoselectivity, ensuring high-yield downstream esterification [1].
| Evidence Dimension | C-8 stereochemical stability and synthetic step reduction |
| Target Compound Data | Lysergol: Pre-formed hydroxymethyl group; stable at C-8; >90% stereoselective yield of 10α-methoxy derivative. |
| Comparator Or Baseline | Lysergic Acid: Requires reduction step; prone to C-8 epimerization (forming isolysergic acid). |
| Quantified Difference | Eliminates 1 synthetic reduction step and prevents C-8 epimerization-related yield losses. |
| Conditions | Industrial nicergoline synthesis (photomethoxylation followed by esterification). |
Procuring Lysergol directly reduces synthetic steps and eliminates stereochemical yield losses in the commercial production of nicergoline and other ergoloid medicines.
Lysergol functions as a highly potent natural bioenhancer by inhibiting P-glycoprotein (P-gp) mediated efflux and enhancing membrane permeability. In comparative assays, the addition of just 10 μg/mL of Lysergol to rifampicin formulations increased the antibiotic's bioavailability by 6 to 12-fold compared to the unformulated baseline[1]. This absorption amplification allows for a dramatic reduction in the required therapeutic dose of the active pharmaceutical ingredient (API) without sacrificing efficacy [1].
| Evidence Dimension | Rifampicin bioavailability enhancement |
| Target Compound Data | Lysergol (10 μg/mL): 6 to 12-fold increase in rifampicin bioavailability. |
| Comparator Or Baseline | Baseline (Rifampicin alone): 1x bioavailability. |
| Quantified Difference | 600% to 1200% increase in target API absorption. |
| Conditions | In vitro / In vivo antimicrobial absorption models. |
Enables pharmaceutical formulators to reduce antibiotic API loading, lowering production costs and mitigating dose-dependent side effects or resistance.
Beyond antibiotics, Lysergol demonstrates significant utility in enhancing the absorption of poorly water-soluble botanical APIs. When co-administered in vivo at a dosage of 20 mg/kg body weight alongside berberine, Lysergol increased the maximum serum concentration (Cmax) of berberine from a baseline of 119 ng/mL to 191 ng/mL [1]. This represents a ~60% increase in peak plasma concentration, validating its role as an effective absorption-enhancing excipient in complex formulations[1].
| Evidence Dimension | Maximum plasma concentration (Cmax) of co-administered Berberine |
| Target Compound Data | Lysergol (20 mg/kg) + Berberine: Cmax = 191 ng/mL. |
| Comparator Or Baseline | Berberine alone: Cmax = 119 ng/mL. |
| Quantified Difference | ~60% increase in Cmax. |
| Conditions | In vivo pharmacokinetic study (Sprague Dawley rats). |
Provides a quantifiable justification for selecting Lysergol as a specialized excipient to salvage the viability of poorly bioavailable drug candidates.
As a clavine alkaloid, Lysergol exhibits potent and specific interactions with serotonergic G protein-coupled receptors, which is critical for its use as a pharmacological reference standard. Quantitative binding assays reveal that Lysergol yields 98.20% binding inhibition against the 5-HT1A receptor at a 10 μM concentration, with a highly potent inhibition constant (Ki) of 2.3 nM[1]. This demonstrates a high-affinity interaction that makes it a reliable scaffold or benchmark in serotonergic neuropsychiatric drug design [1].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
| Target Compound Data | Lysergol: Ki = 2.3 nM; 98.20% inhibition at 10 μM. |
| Comparator Or Baseline | Standard assay baseline (0% inhibition). |
| Quantified Difference | Low-nanomolar binding affinity (2.3 nM). |
| Conditions | In vitro 5-HT1A receptor binding assay. |
Confirms the compound's purity and structural integrity for use as a high-fidelity reference material in serotonergic receptor screening and CNS drug development.
Directly leveraging its C-8 stereochemical stability and pre-formed hydroxymethyl group, Lysergol is the preferred starting material for industrial photomethoxylation and subsequent esterification with 5-bromonicotinoyl chloride to produce the vasodilator nicergoline [1].
Based on its ability to increase rifampicin bioavailability by up to 12-fold, Lysergol is procured as a specialized excipient to lower the required dosage of antimicrobial APIs, thereby reducing costs and mitigating antibiotic resistance risks [2].
Utilizing its P-gp efflux inhibition properties, Lysergol is applied in the formulation of poorly soluble compounds (such as berberine or silymarin) to significantly amplify their maximum plasma concentration (Cmax) and overall therapeutic viability [2].
Given its low-nanomolar affinity (Ki = 2.3 nM) for the 5-HT1A receptor, high-purity Lysergol is utilized as a reliable reference standard and structural scaffold in in vitro binding assays for neuropsychiatric drug development [3].
Acute Toxic;Irritant